

An In-depth Technical Guide to the Structural Analysis and Analogues of Oseltamivir

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Compound of Interest

Compound Name:	Moppp
CAS No.:	478243-09-3
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This guide provides a detailed examination of Oseltamivir (marketed as Tamiflu), a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses. We will delve into its core structure, mechanism of action, structure-activity relationships (SAR) through key analogues, and the experimental protocols used for its evaluation.

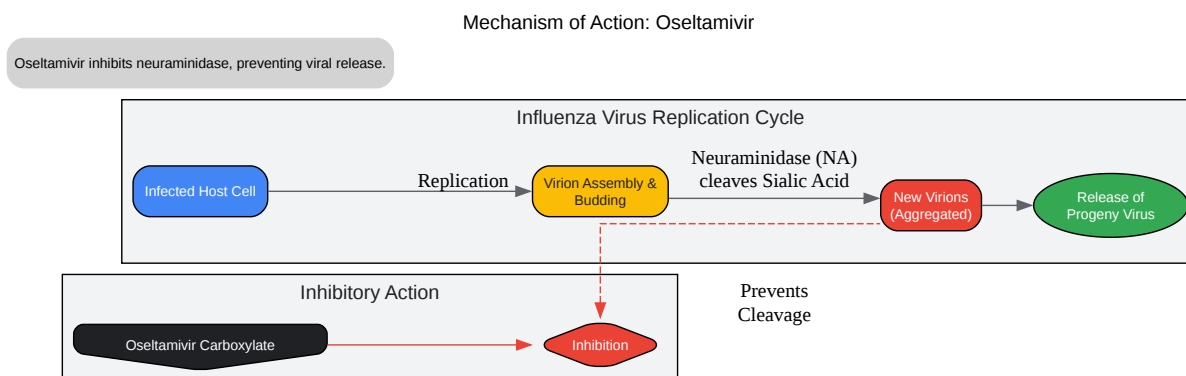
Core Compound: Oseltamivir (GS-4104)

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1][2][3] The molecule features a cyclohexene ring, which acts as a transition-state analogue of sialic acid, the natural substrate for the viral neuraminidase enzyme.[4] Key structural features include a C3-pentyloxy side chain, a C4-acetamido group, and a C5-amino group, all of which are crucial for its potent inhibitory activity. The commercial synthesis of oseltamivir historically starts from shikimic acid, a biomolecule harvested from Chinese star anise.[5]

Mechanism of Action

Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the influenza neuraminidase (NA) enzyme.[4][6] This viral surface glycoprotein is essential for the late stages of the viral life cycle.[7] Specifically, NA cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles.[2] This action is critical for releasing progeny virions from the host cell, preventing viral self-aggregation, and facilitating movement through the respiratory tract mucus.[1][3]

By mimicking the natural substrate, oseltamivir carboxylate binds with high affinity to the conserved active site of the NA enzyme, effectively blocking its function.[2][7] This inhibition leads to the aggregation of new virions on the cell surface and reduces viral spread, thereby curtailing the infection.[1][2]



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Caption: Oseltamivir inhibits neuraminidase, preventing viral release.

Structural Analogues and SAR

The development of oseltamivir involved extensive structure-activity relationship (SAR) studies to optimize binding to the NA active site. Modifications to the side chains at the C3, C4, and C5 positions of the cyclohexene core have profound effects on inhibitory potency.

- **C3-Pentyloxy Group:** This lipophilic side chain occupies a hydrophobic pocket in the NA active site formed by residues like Glu276, Arg224, and Ile222.[8] The size and geometry of this group are critical; both smaller and larger substituents generally lead to a decrease in activity.
- **C4-Acetamido Group:** The acetamido group forms key hydrogen bonds within the active site. Altering this group often results in a significant loss of inhibitory potency.
- **C5-Amino Group:** The positively charged amino group interacts with conserved acidic residues (e.g., Glu119, Asp151) in the active site, forming a crucial salt bridge that anchors the inhibitor.

Resistance to oseltamivir is often associated with specific mutations in the NA gene. A common mutation, H274Y (in N1 subtype viruses), alters the hydrophobic pocket, reducing the binding affinity of oseltamivir.[9][10] Another mutation, E119V, also confers resistance by disrupting key interactions.[11]

Quantitative Data Summary

The inhibitory activity of oseltamivir and its analogues against various influenza strains is typically quantified by the 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Compound/ Analogue	Virus Subtype	Mean IC50 (nM)	Fold Change vs. Wild-Type	Key Structural Feature/Mut ation	Reference
Oseltamivir Carboxylate	A/H1N1	0.92 - 2.5	-	Parent Compound	[1][12]
Oseltamivir Carboxylate	A/H3N2	0.5 - 0.96	-	Parent Compound	[1][12][13]
Oseltamivir Carboxylate	Influenza B	8.8 - 60	-	Parent Compound	[1][13]
Zanamivir	A/H1N1	0.76 - 0.92	N/A	Guanidino group instead of amino	[12][13]
Zanamivir	A/H3N2	1.82 - 2.28	N/A	Guanidino group instead of amino	[12][13]
H274Y Mutant	A/H1N1	130 - 150	>100-fold increase	Tyrosine replaces Histidine at 274	[14]
CUHK326 (6f)	A/H3N2	1.92	~2x Oseltamivir	Secondary amine derivative	[15]
CUHK392 (10i)	A/H3N2	1.63	~1.7x Oseltamivir	Secondary amine derivative	[15]

Note: IC50 values can vary based on the specific viral isolate and assay methodology.

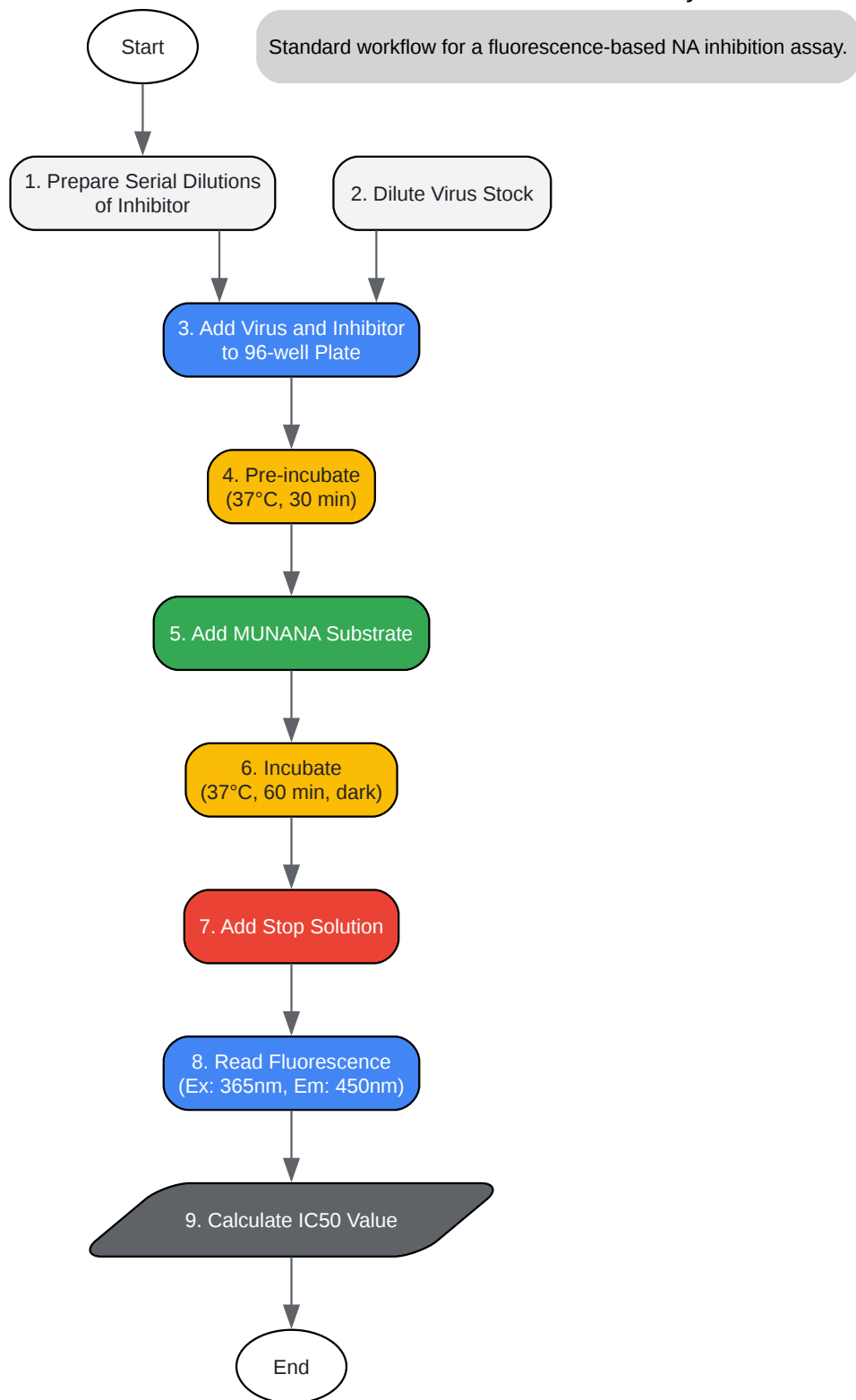
Experimental Protocols

This is the most common method for determining the IC₅₀ values of NA inhibitors.[16][17] The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).[16][18] Cleavage of MUNANA by active neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), and the signal is proportional to enzyme activity.[17][18]

Methodology:

- **Compound Preparation:** Prepare serial dilutions of the test inhibitor (e.g., oseltamivir carboxylate) in assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).[19]
- **Virus Dilution:** Dilute influenza virus stock to a concentration that produces a linear fluorescent signal over the incubation period.[19]
- **Incubation:** In a 96-well black plate, add diluted virus to wells containing the compound dilutions. Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.[19][20]
- **Reaction Initiation:** Add MUNANA substrate (e.g., final concentration of 100 μ M) to all wells to start the enzymatic reaction.[19][20]
- **Reaction Incubation:** Incubate the plate at 37°C for 60 minutes, protected from light.[19]
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).[19][20]
- **Data Acquisition:** Read the fluorescence using a microplate reader with excitation at ~355-365 nm and emission at ~450-460 nm.[18][19]
- **Analysis:** Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow: Neuraminidase Inhibition Assay



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Caption: Standard workflow for a fluorescence-based NA inhibition assay.

Structural analysis of oseltamivir and its analogues bound to neuraminidase is performed using X-ray crystallography. This technique provides atomic-level detail of the inhibitor-enzyme interactions, guiding rational drug design and explaining resistance mechanisms.[8][21]

Methodology:

- Protein Expression and Purification: Express and purify recombinant neuraminidase protein.
- Co-crystallization: Prepare complexes by mixing the purified protein with a molar excess of the inhibitor (e.g., oseltamivir carboxylate).[10]
- Crystallization: Screen for crystallization conditions using methods like hanging-drop vapor diffusion.[10] Grow single crystals of the protein-inhibitor complex.
- Data Collection: Expose the crystal to a high-intensity X-ray beam (often from a synchrotron source) and collect diffraction data.[21]
- Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex.
- Analysis: Analyze the final structure to identify key binding interactions, conformational changes, and the structural basis for inhibitor potency or resistance.[10]

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